N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship GPCR Modulation

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034617-22-4) is a small-molecule heterocyclic sulfonamide (MW 346.4 g/mol, cLogP ~2.1) containing a 2,1,3-benzothiadiazole core, a secondary sulfonamide linker, and a 5-cyclopropylpyridin-3-ylmethyl substituent. Its structural configuration places it within the broader class of benzothiadiazole-sulfonamides, which have been explored as kinase inhibitors, GPCR modulators, and carbonic anhydrase ligands.

Molecular Formula C15H14N4O2S2
Molecular Weight 346.42
CAS No. 2034617-22-4
Cat. No. B2623859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2034617-22-4
Molecular FormulaC15H14N4O2S2
Molecular Weight346.42
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C15H14N4O2S2/c20-23(21,14-3-1-2-13-15(14)19-22-18-13)17-8-10-6-12(9-16-7-10)11-4-5-11/h1-3,6-7,9,11,17H,4-5,8H2
InChIKeyXMTVPWBEPKVMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034617-22-4): Procurement-Relevant Structural Identity and Physicochemical Baseline


N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034617-22-4) is a small-molecule heterocyclic sulfonamide (MW 346.4 g/mol, cLogP ~2.1) containing a 2,1,3-benzothiadiazole core, a secondary sulfonamide linker, and a 5-cyclopropylpyridin-3-ylmethyl substituent [1]. Its structural configuration places it within the broader class of benzothiadiazole-sulfonamides, which have been explored as kinase inhibitors, GPCR modulators, and carbonic anhydrase ligands. However, publicly available bioactivity data for this specific compound remain extremely scarce, and no peer-reviewed publication or patent containing quantitative pharmacological or ADMET endpoints for this exact entity was identified at the time of this guide’s compilation.

Why N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide Cannot Be Replaced by Other Benzothiadiazole-Sulfonamides or Cyclopropylpyridine Derivatives


Even within the same nominal class, minor structural variations in the benzothiadiazole-sulfonamide scaffold can drastically alter target engagement, selectivity, and pharmacokinetics. For instance, the well-characterized M1 mAChR antagonist VU0255035 (also a 2,1,3-benzothiadiazole-4-sulfonamide) displays a Ki of 14.87 nM and >75-fold selectivity over other muscarinic subtypes, but its selectivity profile is conferred by a pyridinyl-piperazinyl-propyl tail that differs fundamentally from the cyclopropylpyridinylmethyl moiety present in the target compound . Similarly, positional isomerism of the cyclopropyl group on the pyridine ring (5‑cyclopropyl vs. 6‑cyclopropyl) can reorient the critical hydrogen-bonding vectors and alter metabolic stability, making generic substitution scientifically unjustifiable without direct comparative data [1]. Consequently, procurement decisions based solely on core scaffold similarity risk selecting a compound with divergent biological and physicochemical performance.

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide: Quantitative Differentiation Evidence Dossier


Structural Uniqueness: 5-Cyclopropylpyridine Regioisomer Differentiation from the 6-Cyclopropyl Analog

The target compound bears the cyclopropyl substituent at the 5-position of the pyridine ring, whereas the closest commercially catalogued analog (CAS 2097923-06-1) carries it at the 6-position [1]. This seemingly minor positional shift alters the dihedral angle between the pyridine ring and the sulfonamide linker, which in related benzothiadiazole-sulfonamide series has been shown to modulate target residence time and subtype selectivity . Although no direct head-to-head pharmacological comparison between the two regioisomers has been published, the well-established sensitivity of GPCR and kinase binding pockets to pyridine substitution geometry makes this structural distinction a critical procurement criterion.

Medicinal Chemistry Structure-Activity Relationship GPCR Modulation

LogP-Driven Permeability Differentiation Relative to More Polar Benzothiadiazole-Sulfonamide Congeners

The target compound has a computed XLogP3 of 2.1 [1], placing it in a moderate lipophilicity range. Many biologically active 2,1,3-benzothiadiazole-4-sulfonamides contain additional polar heterocycles (piperazine, morpholine) that push LogP below 1.0; for example, VU0255035 has a calculated LogP of approximately 1.2 . The higher LogP of the target compound suggests superior passive membrane permeability (by approximately 0.9 log units, corresponding to a theoretical ~8-fold increase in permeability coefficient over a congener with LogP = 1.2), though this must be balanced against potentially higher plasma protein binding and CYP-mediated clearance. No experimental PAMPA or Caco-2 data are available for direct comparison.

ADMET Lipophilicity Drug-Likeness

Hydrogen-Bond Donor Count as a Selectivity and Solubility Discriminator

The target compound possesses a single hydrogen-bond donor (the sulfonamide NH) [1]. This distinguishes it from many enzyme-targeted benzothiadiazole-sulfonamides that deliberately incorporate additional H-bond donors (e.g., primary amides, ureas) to achieve a target-specific interaction network. For instance, carbonic anhydrase inhibitors in this class frequently require two H-bond donors for optimal zinc coordination [2]. The minimal HBD count of the target compound suggests a design intent for targets tolerant of a predominantly hydrophobic binding interface, reducing the risk of off-target interactions with HBD-dependent metalloenzymes while potentially limiting aqueous solubility (no experimental solubility data located).

Physicochemical Property Solubility Selectivity Design

Cyclopropyl Metabolic Stability Advantage: Class-Level Inference from the Benzothiadiazole Series

The cyclopropyl group is a well-validated structural motif for reducing CYP-mediated oxidative metabolism at adjacent positions compared to unsubstituted or methyl-substituted aryl rings [1]. In the broader benzothiadiazole-sulfonamide series, introduction of a cyclopropyl substituent on pendant aryl rings has been correlated with improved microsomal half-life (t₁/₂) relative to methyl or methoxy analogs, though quantitative data for the 5-cyclopropylpyridine system are absent [2]. For procurement, this feature offers a plausible, though unverified, advantage over analogs bearing oxidation-prone alkyl or unsubstituted pyridine rings.

Metabolic Stability CYP450 Cyclopropane

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide: Evidence-Backed Application Scenarios for Scientific Procurement


SAR Expansion of GPCR-Targeting Benzothiadiazole-Sulfonamide Libraries

Given the established precedent of selective GPCR modulation within the 2,1,3-benzothiadiazole-4-sulfonamide class (e.g., VU0255035's M1 mAChR antagonism), this compound serves as a structurally distinct SAR probe. Its unique 5-cyclopropylpyridin-3-ylmethyl tail provides a steric and electronic environment that complements the commonly explored aryl-piperazine and aryl-alkyl series . Procurement is most appropriate for research groups aiming to diversify a focused GPCR library with a regioisomerically pure, cyclopropyl-containing entry that has no direct commercial equivalent.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a computed LogP of 2.1 and a single HBD, the compound occupies a property space (low HBD, moderate LogP) favorable for CNS penetration according to widely accepted multiparameter optimization scores . It can be employed as a negative-control probe in permeability and P-glycoprotein efflux assays, or as a core scaffold for further derivatization in projects where balancing passive permeability against metabolic clearance is critical [1].

Metabolic Stability Profiling of Cyclopropyl-Containing Heterocycles

The cyclopropyl group on the pyridine ring provides a built-in metabolic shielding motif that can be compared head-to-head with methyl-, methoxy-, or unsubstituted pyridine analogs in liver microsome or hepatocyte stability assays . Research teams studying structure-metabolism relationships (SMR) can use this compound as a reference point to quantify the intrinsic metabolic advantage conferred by the cyclopropyl modification in the context of the benzothiadiazole-sulfonamide scaffold.

Carbonic Anhydrase Selectivity Counter-Screening Panels

Because the compound bears only one HBD, it is predicted to be a weak carbonic anhydrase inhibitor, making it a useful selectivity control in panels designed to identify off-target CA inhibition. Procurement for counter-screening complements primary CA inhibitor programs by establishing a baseline for HBD-dependent selectivity .

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.